molecular formula C6H11N3S B1453849 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine CAS No. 1177350-25-2

1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine

Cat. No.: B1453849
CAS No.: 1177350-25-2
M. Wt: 157.24 g/mol
InChI Key: NPSIXRQSUMAWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine is a chemical compound with the molecular formula C6H11N3S It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine typically involves the alkylation of 1-methyl-2-(methylthio)imidazole. One common method includes the reaction of 1-methyl-2-(methylthio)imidazole with formaldehyde and ammonium chloride under acidic conditions. This reaction yields the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of thyroid disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine involves its interaction with specific molecular targets. In the context of thyroid disorders, it acts by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, making it useful in the treatment of hyperthyroidism.

Comparison with Similar Compounds

Similar Compounds

    Methimazole: A well-known antithyroid agent with a similar structure.

    1-methyl-2-(methylthio)imidazole: A precursor in the synthesis of 1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine.

    1-methyl-2-(methylthio)benzimidazole: Another related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific methanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit thyroid peroxidase makes it particularly valuable in medical applications.

Properties

IUPAC Name

(3-methyl-2-methylsulfanylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9-5(3-7)4-8-6(9)10-2/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSIXRQSUMAWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
Reactant of Route 2
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
Reactant of Route 3
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
Reactant of Route 4
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
Reactant of Route 5
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.